molecular formula C17H17NO2 B11854293 Benzamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)- CAS No. 61190-28-1

Benzamide, N-(3,4-dihydro-7-methyl-2H-1-benzopyran-3-yl)-

Cat. No.: B11854293
CAS No.: 61190-28-1
M. Wt: 267.32 g/mol
InChI Key: DEDUWLONAPKTPO-UHFFFAOYSA-N
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Description

N-(7-Methylchroman-3-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The structure of N-(7-Methylchroman-3-yl)benzamide consists of a benzamide moiety attached to a 7-methylchroman ring, which imparts unique properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Methylchroman-3-yl)benzamide typically involves the condensation of 7-methylchroman-3-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of N-(7-Methylchroman-3-yl)benzamide can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches such as the use of eco-friendly solvents and catalysts can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(7-Methylchroman-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamides, each with distinct chemical and physical properties .

Scientific Research Applications

N-(7-Methylchroman-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer, inflammation, and microbial infections.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(7-Methylchroman-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Methylchroman-3-yl)benzamide is unique due to its specific structure, which combines the properties of both chroman and benzamide moieties. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

61190-28-1

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(7-methyl-3,4-dihydro-2H-chromen-3-yl)benzamide

InChI

InChI=1S/C17H17NO2/c1-12-7-8-14-10-15(11-20-16(14)9-12)18-17(19)13-5-3-2-4-6-13/h2-9,15H,10-11H2,1H3,(H,18,19)

InChI Key

DEDUWLONAPKTPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(CO2)NC(=O)C3=CC=CC=C3)C=C1

Origin of Product

United States

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